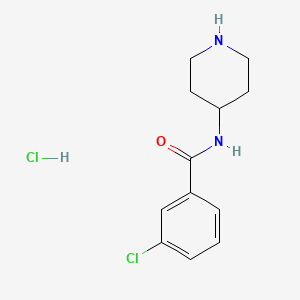

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride

Overview

Description

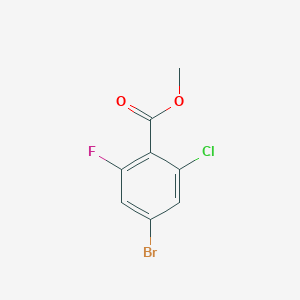

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride, also known as 3-chloro-4-(piperidin-4-yl)aniline hydrochloride, is a synthetic organic compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 216.7 g/mol and a melting point of 170-172°C. It is soluble in water, methanol, and acetone, and is insoluble in ether and benzene. 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is widely used in the synthesis of numerous compounds, including pharmaceuticals, and is used in a variety of scientific applications such as drug delivery, drug discovery, and molecular imaging.

Scientific Research Applications

Anticancer Properties

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a potential candidate for further drug development .

Neurological Disorders

The compound’s structure suggests potential interactions with neurotransmitter receptors. Researchers have explored its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies indicate that it may modulate neuronal function and protect against neurotoxicity .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce tissue damage in inflammatory conditions .

Analgesic Effects

Studies have suggested that this compound exhibits analgesic properties. It may act on pain pathways, making it relevant for pain management. Further research is needed to understand its mechanism of action and potential clinical applications .

Antibacterial Potential

Researchers have explored the antibacterial activity of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride. It shows promise against certain bacterial strains, making it a candidate for novel antibiotics. Structural modifications could enhance its efficacy .

Psychiatric Disorders

Given its potential interactions with neurotransmitter systems, this compound has been investigated for psychiatric disorders. It may modulate serotonin or dopamine receptors, impacting mood and behavior. Clinical trials are necessary to validate its efficacy .

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

The compound interacts with HIF-1, promoting the transcription and expression of target genes . This accelerates glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment .

Biochemical Pathways

The activation of HIF-1 by 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride affects the glycolytic pathway . This leads to an increase in the rate of glycolysis, providing energy for the proliferation and differentiation of cancer cells .

Result of Action

The activation of HIF-1 and the subsequent upregulation of growth factors lead to the proliferation, differentiation, and adaptation of cancer cells to hypoxic conditions . This could potentially result in the growth and spread of cancerous cells.

Action Environment

The action of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic microenvironment of tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can significantly influence the efficacy and stability of the compound.

properties

IUPAC Name |

3-chloro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNIGRQJLMMEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349709-02-9 | |

| Record name | Benzamide, 3-chloro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

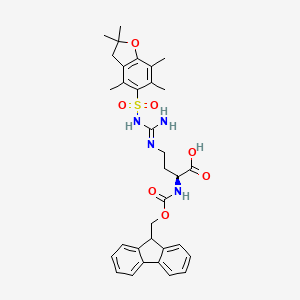

![N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide](/img/structure/B3027527.png)

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)

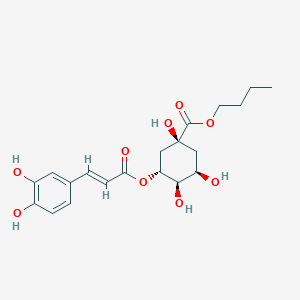

![2-[(2S,3E,4S)-3-(2-Hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B3027530.png)

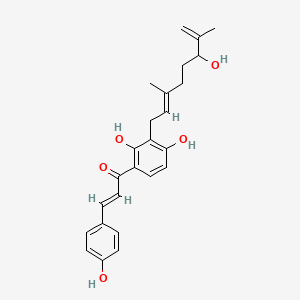

![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)